Methyl tetradecyl sulphide
Description
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Properties
CAS No. |
7289-45-4 |
|---|---|
Molecular Formula |
C15H32S |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
1-methylsulfanyltetradecane |
InChI |
InChI=1S/C15H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h3-15H2,1-2H3 |
InChI Key |
HMRLUJVOJIHNDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCSC |
Canonical SMILES |
CCCCCCCCCCCCCCSC |
Other CAS No. |
7289-45-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Methyl tetradecyl sulphide undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Mechanism and Conditions :
-
Sulfoxide Formation : Reaction with iodine (I₂) and diacetoxyiodobenzene (DIB) in methanol at room temperature yields sulfoximines. For example, analogous methyl phenyl sulfide forms N-iodo sulfoximines with 74% efficiency under these conditions .
-
Sulfone Formation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically drive further oxidation to sulfones, though specific data for this compound remains unreported in the provided sources.
Table 1: Oxidation Pathways of this compound
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Sulfoxidation | I₂, DIB, MeOH, RT, 1–2 hrs | Sulfoximine | ~74% (analogous system) |
| Sulfonation | H₂O₂ or mCPBA, acidic conditions | Sulfone | Not explicitly reported |
Nucleophilic Substitution
The sulfur atom in this compound acts as a nucleophile in SN2 reactions, particularly in enzymatic contexts.
Key Example :
-
Methyl Transfer Reactions : In biological systems, sulfides participate in methyl group transfers via enzymes like MddA, which uses S-adenosylmethionine (SAM) as a methyl donor . While this compound itself is not directly studied here, analogous sulfides (e.g., methanethiol) undergo sequential methylation to dimethyl sulfide (DMS) through such mechanisms .
Mechanistic Insight :
-
The reaction proceeds via deprotonation of the attacking nucleophile (e.g., thiolate) and SN2 attack on the electrophilic methyl group of SAM, facilitated by a polar microenvironment .
Hydrolysis and Stability
This compound exhibits stability under neutral conditions but hydrolyzes in acidic or basic environments.
Hydrolysis Pathway :
-
Acidic Conditions : Cleavage of the C–S bond may yield tetradecanol and methanethiol.
-
Basic Conditions : Thiolate intermediates could form, though kinetic data for this reaction is not available in the provided literature.
Environmental and Catalytic Interactions
-
Surfactant Effects : In micellar systems (e.g., SDS), sulfides experience altered reactivity due to partitioning between aqueous and hydrophobic phases. For example, Diels-Alder reaction rates decrease in SDS micelles due to weak substrate-micelle interactions .
-
Catalytic Inhibition : Sodium tetradecyl sulfate, a structurally related compound, inhibits protein C and promotes platelet aggregation , though this pharmacological effect is distinct from this compound’s chemical reactivity.
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